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dihydroquinoline-2-carboxylic acid

Cat. No.: B1367425 Get Quote

An In-depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its

derivatives have demonstrated a vast spectrum of biological activities, including anticancer,

anti-inflammatory, and antioxidant properties.[1][2] This guide focuses on a specific, yet

significant, member of this family: 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts.

This document is designed to provide researchers and drug development professionals with a

synthesized, in-depth understanding of this molecule, grounded in established chemical

principles and field-proven insights. We will explore its fundamental properties, plausible

synthetic routes, analytical characterization, and potential therapeutic applications, explaining

the causality behind the scientific choices at each step.

Core Molecular Profile and Structural Insights
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS No: 77474-33-0) is a

heterocyclic compound featuring a 4-quinolone core.[3][4] This core is characterized by a

bicyclic system where a benzene ring is fused to a pyridin-4-one ring. The molecule's

functionality is further defined by a carboxylic acid group at position 2 and a methoxy group at

position 7, which are critical determinants of its chemical reactivity and biological potential.
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A key structural feature of this class of compounds is the keto-enol tautomerism between the 4-

oxo form (a ketone) and the 4-hydroxy form (an enol). While the 4-oxo tautomer is generally

predominant, the equilibrium can be influenced by the solvent and solid-state packing forces.

This is reflected in its various synonyms, such as "4-Hydroxy-7-methoxy-2-quinolinecarboxylic

acid".[4]

Fundamental Properties
Property Value Source

CAS Number 77474-33-0 [3]

Molecular Formula C₁₁H₉NO₄ [3][5]

Molecular Weight 219.19 g/mol [3][5]

IUPAC Name

7-methoxy-4-oxo-1,4-

dihydroquinoline-2-carboxylic

acid

[4]

Appearance Solid [4]

Purity
Typically ≥97% for research

grades
[4]

Chemical Structure Diagram
Caption: Chemical structure of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Synthesis Strategy and Experimental Protocol
While specific literature detailing the synthesis of this exact molecule is not readily available in

the initial search, a robust synthetic pathway can be designed based on well-established

named reactions for quinoline synthesis, such as the Gould-Jacobs reaction. This approach

offers a reliable and versatile method for constructing the 4-quinolone core from readily

available starting materials.

Retrosynthetic Analysis
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The proposed synthesis involves a cyclization reaction as the key step. The target molecule

can be disconnected at the N1-C2 and C4-C4a bonds, leading back to an aniline derivative and

a diethyl ethoxymethylenemalonate (or similar) derivative.

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acidAnilinomethylene malonic ester derivative
Hydrolysis & Saponification

Thermal Cyclization (Dowtherm A)
3-Methoxyaniline + Diethyl ethoxymethylenemalonate

Condensation

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target compound.

Proposed Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful formation of the intermediate can be

confirmed by techniques like NMR or LC-MS before proceeding to the final, high-temperature

cyclization step.

Step 1: Condensation to form Diethyl 2-((3-methoxyphenylamino)methylene)malonate

Rationale: This initial step forms the key acyclic intermediate by reacting a substituted aniline

with a malonate derivative. The reaction is a nucleophilic substitution on the electron-

deficient double bond of the malonate.

Procedure:

To a round-bottom flask, add 3-methoxyaniline (1.0 eq) and diethyl

ethoxymethylenemalonate (1.05 eq).

Heat the mixture gently to 100-110 °C with stirring under a nitrogen atmosphere for 2-3

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to

observe the consumption of the aniline.

Upon completion, the ethanol byproduct is removed under reduced pressure. The resulting

crude oil or solid intermediate is often pure enough for the next step but can be purified by

recrystallization from ethanol if necessary.

Step 2: Thermal Cyclization and Saponification
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Rationale: The high temperature of the Dowtherm A solvent facilitates an intramolecular

Friedel-Crafts-type cyclization, where the aromatic ring attacks one of the ester carbonyls,

followed by elimination of ethanol to form the quinolone ring. The subsequent addition of

aqueous base saponifies the remaining ester to the target carboxylic acid.

Procedure:

Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

Heat the solution to 240-250 °C for 30-60 minutes. This step is critical and must be

performed in a well-ventilated fume hood with appropriate safety precautions.

Cool the reaction mixture and carefully dilute it with a hydrocarbon solvent like hexane to

precipitate the crude ethyl ester of the target compound.

Filter the solid and wash with hexane.

Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux

for 1-2 hours to achieve saponification.

Cool the solution to room temperature and filter to remove any insoluble impurities.

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The target

carboxylic acid will precipitate out of the solution.

Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry

under vacuum to yield 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic techniques provides a comprehensive fingerprint of the molecule. The following

data are predictive, based on the analysis of similar quinoline derivatives and fundamental

spectroscopic principles.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR is invaluable for identifying the key functional groups present in the molecule. The

spectrum is expected to be complex, but several characteristic bands will be prominent.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3300-2500 (broad) O-H stretch Carboxylic Acid

The broadness is due

to hydrogen bonding.

[8]

~3100 N-H stretch Amide (in quinolone)

Characteristic of the

N-H bond in the

pyridinone ring.

1720-1690 C=O stretch Carboxylic Acid

Typical carbonyl

stretch for a carboxylic

acid.[8]

1660-1640 C=O stretch Amide (in quinolone)
The C4-keto group

carbonyl stretch.

1620-1580 C=C stretch Aromatic Ring
Vibrations of the fused

aromatic system.

1250-1200 C-O stretch Aryl Ether

Asymmetric C-O-C

stretch of the methoxy

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information on the number and electronic environment of protons.

~13-15 ppm (singlet, 1H, very broad): Carboxylic acid proton (-COOH).

~11-12 ppm (singlet, 1H, broad): N-H proton of the quinolone ring.

~7.5-8.0 ppm (doublet, 1H): Proton at C5, deshielded by the adjacent C4-carbonyl.

~7.0-7.4 ppm (multiplet, 3H): Protons at C3, C6, and C8. Their exact shifts and coupling

patterns would require detailed analysis.
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~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

¹³C NMR: Identifies all unique carbon atoms.

~175-180 ppm: C4-carbonyl carbon.

~165-170 ppm: Carboxylic acid carbonyl carbon.

~160 ppm: C7, attached to the electron-donating methoxy group.

~110-145 ppm: Aromatic and vinyl carbons of the quinoline ring.

~56 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Expected Molecular Ion Peak (M⁺): m/z = 219.05

Key Fragmentation: A primary fragmentation would be the loss of CO₂ (44 Da) from the

carboxylic acid group, leading to a significant peak at m/z = 175. Further fragmentation of the

quinolone ring would also be observed.

Potential Biological Activities and Therapeutic
Applications
The 4-quinolone scaffold is a well-established pharmacophore. Derivatives are known to exhibit

a range of biological activities, and it is highly probable that 7-Methoxy-4-oxo-1,4-
dihydroquinoline-2-carboxylic acid and its analogues could serve as valuable leads in drug

discovery.[1][2]

Antiproliferative and Anticancer Potential
Many quinoline derivatives have shown significant cytotoxicity against various cancer cell lines.

[2][9] The planar nature of the fused ring system allows for intercalation with DNA, while other

substitutions can enable inhibition of key enzymes like topoisomerases or protein kinases. The
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methoxy and carboxylic acid groups on this specific molecule offer sites for hydrogen bonding

and potential interactions with biological targets.

Anti-inflammatory and Antioxidant Activity
Quinolone carboxamides have been investigated as inhibitors of enzymes like lipoxygenase

(LOX), indicating anti-inflammatory potential.[1] Additionally, the phenolic-like structure (in its 4-

hydroxy tautomeric form) suggests a capacity for radical scavenging, which is a hallmark of

antioxidant activity. Studies on related quinolines have demonstrated both anti-inflammatory

and antioxidant effects.[1][2]

Proposed Workflow for Biological Screening
To assess the therapeutic potential of this compound, a tiered screening approach is

recommended.
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Primary Screening

Secondary Screening (for active hits)

Lead Optimization

Compound Synthesis
& Purification

In Vitro Cytotoxicity Assay
(e.g., MTT Assay on MCF-7, HCT116 cells)

Anti-inflammatory Assay
(e.g., LOX Inhibition)

Antioxidant Assay
(e.g., DPPH Scavenging)

Dose-Response Studies
(Determine IC₅₀ values)

Mechanism of Action Studies
(e.g., Kinase Panel, Apoptosis Assay)

Structure-Activity Relationship (SAR)
(Synthesize Analogs)

Click to download full resolution via product page

Caption: Tiered workflow for evaluating the biological activity of the title compound.

Conclusion and Future Directions
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a molecule of significant

interest, built upon a therapeutically validated quinolone scaffold. This guide has provided a

comprehensive technical overview, from its fundamental chemical properties and a plausible,

robust synthesis strategy to its analytical characterization and potential biological applications.

The true value of this compound likely lies in its role as a molecular template. Future research

should focus on:
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Derivatization: The carboxylic acid and the quinolone nitrogen are prime sites for

modification to generate libraries of esters, amides, and N-alkylated derivatives to explore

structure-activity relationships (SAR).

Mechanism of Action Studies: For any observed biological activity, elucidating the precise

molecular target (e.g., a specific enzyme or receptor) is a critical next step.

Computational Modeling: In silico docking studies can help predict binding modes to known

targets and guide the rational design of more potent analogues.

By leveraging the foundational knowledge presented here, researchers are well-equipped to

unlock the full therapeutic potential of this promising quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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